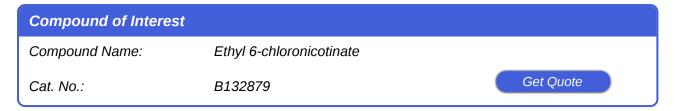


Commercial Availability and Synthetic Applications of Ethyl 6-chloronicotinate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-chloronicotinate is a versatile heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a reactive chlorine atom at the 6-position and an ethyl ester at the 3-position of the pyridine ring, makes it an ideal starting material for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the commercial availability of **Ethyl 6-chloronicotinate**, along with detailed experimental protocols for its application in key synthetic transformations, including palladium-catalyzed cross-coupling reactions.

Commercial Availability and Suppliers

Ethyl 6-chloronicotinate is readily available from a variety of chemical suppliers worldwide. The purity and available quantities can vary between suppliers, catering to both small-scale research and larger-scale manufacturing needs. Below is a summary of prominent suppliers and their typical product specifications.

Table 1: Commercial Suppliers of Ethyl 6chloronicotinate



Supplier	oplier Purity Specification		Physical Appearance	
Chem-Impex	≥ 99% (GC)[1]	5g, 25g, 100g, 250g, 1kg[1]	Colorless to pale yellow liquid or low melting solid[1]	
Clearsynth	97.52% (HPLC)[2]	Inquire for details	Not specified Clear colorless to yellow liquid[3]	
Thermo Scientific	≥96.0% (GC)[3]	25g		
Tokyo Chemical Industry (TCI)	>97.0% (GC)	5g, 25g	Not specified	
SRIRAMCHEM	High-Purity Reference Standard[4]	Inquire for details	Not specified	
Simson Pharma Limited	High Quality, with Certificate of Analysis	Inquire for details	Not specified	

Table 2: Physicochemical Properties of Ethyl 6-

chloronicotinate

Property	Value	
CAS Number	49608-01-7[1]	
Molecular Formula	C ₈ H ₈ CINO ₂ [1]	
Molecular Weight	185.61 g/mol [1]	
Density	1.23 - 1.25 g/mL (Lit.)[1]	
Refractive Index (@ 20°C)	1.5210-1.5260[3]	
Storage Conditions	0 - 8 °C[1]	

Synthetic Applications and Experimental Protocols

The reactivity of the C-Cl bond in **Ethyl 6-chloronicotinate** makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in



modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While the following protocols are described for the closely related Ethyl 6-chloro-4-(methylamino)nicotinate, they serve as a strong starting point for the functionalization of **Ethyl 6-chloronicotinate**, with minor modifications to the reaction conditions potentially required.

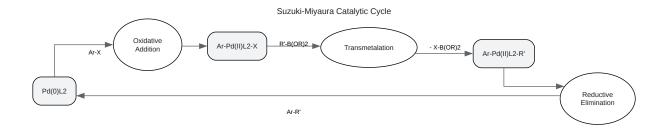
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyridine ring and a variety of aryl or vinyl boronic acids.

Experimental Protocol:

- To a reaction vessel, add **Ethyl 6-chloronicotinate** (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
- Add a 4:1 mixture of 1,4-dioxane and water as the solvent.
- Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
- Add Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) to the reaction mixture.
- Heat the mixture to 95 °C and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.





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Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of primary or secondary amines at the 6-position.

Experimental Protocol:

- In an oven-dried flask under an inert atmosphere, combine **Ethyl 6-chloronicotinate** (1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), and a suitable phosphine ligand (e.g., Xantphos, 0.1 equiv.).
- Add a palladium precatalyst, such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃,
 0.05 equiv.).
- · Add anhydrous toluene as the solvent.
- Seal the vessel and heat the reaction mixture to 110 °C for 16 hours, monitoring by TLC or LC-MS.
- After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the mixture with ethyl acetate.



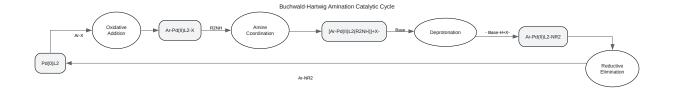




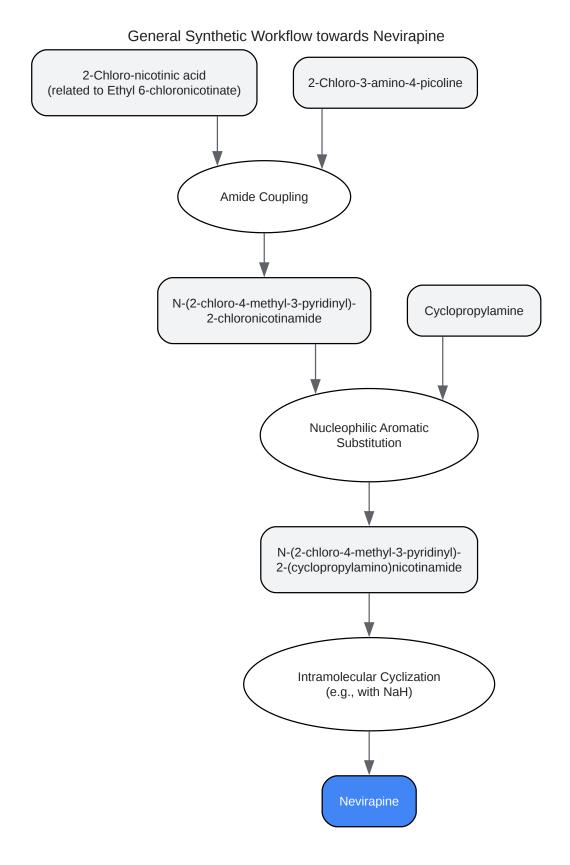
• Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

•	Purify	the	residue	by flash	chromatogr	aphy.
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